molecular formula C15H15BrClNO2S B7440450 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B7440450
M. Wt: 388.7 g/mol
InChI Key: HCVQNGXROAETHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.

Mechanism of Action

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 inhibits the activity of NF-κB by binding to the cysteine residue at position 179 of the IκB kinase beta (IKKβ) subunit, which is essential for the activation of NF-κB. This binding prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and its subsequent gene expression.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 in lab experiments is its specificity towards NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various biological processes without affecting other signaling pathways. However, one of the limitations of using this compound 11-7082 is its potential cytotoxicity at high concentrations, which can affect the viability of cells and lead to non-specific effects.

Future Directions

There are many future directions for the use of 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 in scientific research. One potential area is the investigation of its role in the regulation of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Another area of interest is the development of more potent and selective inhibitors of NF-κB that can be used in therapeutic applications for various diseases such as cancer and inflammatory disorders.
In conclusion, this compound 11-7082 is a small molecule inhibitor that has been widely used in scientific research to investigate the role of NF-κB in various biological processes. Its specificity towards NF-κB inhibition and its various biochemical and physiological effects make it a powerful tool for researchers. However, its potential cytotoxicity at high concentrations and the need for more potent and selective inhibitors of NF-κB highlight the importance of further research in this area.

Synthesis Methods

The synthesis of 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 involves several steps, starting with the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-chlorobenzylamine to form the intermediate 4-bromo-N-(2-chlorobenzyl)-2,5-dimethylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and 1,3-dibromo-5,5-dimethylhydantoin to yield the final product, this compound 11-7082.

Scientific Research Applications

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide 11-7082 has been extensively used in scientific research to investigate the role of NF-κB in various biological processes. It has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-mediated gene expression, which is involved in the regulation of many cellular processes such as inflammation, immune response, and cell survival.

properties

IUPAC Name

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S/c1-10-8-15(11(2)7-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQNGXROAETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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